1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one
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Overview
Description
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, organic synthesis, and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions. One common method includes the use of tetramethylphenylguanidine (PhTMG) as a basic promoter and diphenylphosphoryl azide (DPPA) as a dehydrative activator in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It undergoes nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Benzimidazolidin-2-one: Another related compound with additional aromatic properties, used in similar research and industrial applications.
Uniqueness: 1-(2-Methylbut-3-yn-2-yl)imidazolidin-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylbut-3-yn-2-yl)imidazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-4-8(2,3)10-6-5-9-7(10)11/h1H,5-6H2,2-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVORBDIQHWXCLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N1CCNC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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